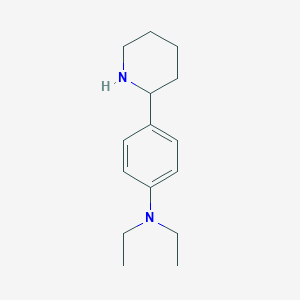

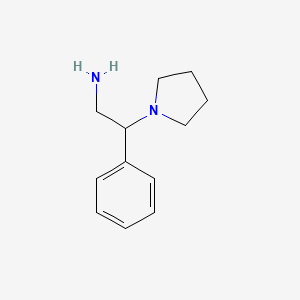

N,N-diethyl-4-(piperidin-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N-diethyl-4-(piperidin-2-yl)aniline” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives, including “N,N-diethyl-4-(piperidin-2-yl)aniline”, has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions have been used to form various piperidine derivatives .Molecular Structure Analysis

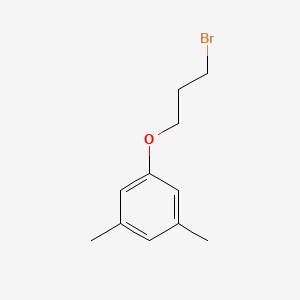

The molecular structure of “N,N-diethyl-4-(piperidin-2-yl)aniline” is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound has a molecular formula of C15H24N2 .Chemical Reactions Analysis

Piperidine derivatives, including “N,N-diethyl-4-(piperidin-2-yl)aniline”, undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación

Anticancer Activity

- Synthesis and Anticancer Properties : A study by Subhash & Bhaskar (2021) demonstrated the synthesis of N,N-diethyl-4-(piperidin-2-yl)aniline derivatives, which were then tested for their anticancer activity against various human cell lines.

Antihypertensive Activity

- Application in Antihypertensive Drugs : Clark et al. (1983) synthesized 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, a class of compounds including N,N-diethyl-4-(piperidin-2-yl)aniline, and evaluated them for antihypertensive activity in rats (Clark et al., 1983).

Molecular Structure and Synthesis

- Molecular Structure Analysis : Leroux, Lefebvre, & Schlosser (2006) investigated the synthesis and molecular structure of compounds related to N,N-diethyl-4-(piperidin-2-yl)aniline, providing insights into their chemical properties and potential applications (Leroux, Lefebvre, & Schlosser, 2006).

Synthesis of Related Compounds

- Synthesis of Related Piperidine Derivatives : The synthesis of 4-arylmorpholine -2,3-diones by reacting N-(2-hydroxyethyl)arylamines with diethyl oxalate was studied by Seitkasymov, Tulyaganov, & Yunusov (1971), which provides a basis for understanding the synthesis of related compounds including N,N-diethyl-4-(piperidin-2-yl)aniline (Seitkasymov, Tulyaganov, & Yunusov, 1971).

Binary Solids for NLO Applications

- Nonlinear Optics (NLO) Applications : Draguta et al. (2015) explored the synthesis of binary solids involving N,N-diethyl-4-(piperidin-2-yl)aniline and their potential application in nonlinear optics, highlighting the versatility of this compound in advanced materials science (Draguta et al., 2015).

Synthesis and Molecular Structure of s-Triazine Derivatives

- s-Triazine Incorporates and Molecular Structure : Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, including N,N-diethyl-4-(piperidin-2-yl)aniline. Their molecular structure was extensively analyzed, which could be relevant for various pharmaceutical applications (Shawish et al., 2021).

Piperidinyl-Containing α-Aminophosphonates

- Synthesis and Insecticidal Activity : Jiang et al. (2013) reported the synthesis of novel piperidinyl-containing α-aminophosphonates, showcasing the potential use of N,N-diethyl-4-(piperidin-2-yl)aniline derivatives in the development of insecticides (Jiang et al., 2013).

Novel Dendritic G-2 Melamines

- Dendritic G-2 Melamines Synthesis : Sacalis et al. (2019) synthesized novel dendritic G-2 melamines with piperidine motifs, indicating the potential of N,N-diethyl-4-(piperidin-2-yl)aniline in complex molecular architectures and nanotechnology applications (Sacalis et al., 2019).

δ-Opioid Agonists

- Pain Treatment Applications : Nozaki et al. (2012) studied N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide, a related compound, for its potential as a δ-opioid agonist in pain treatment (Nozaki et al., 2012).

Direcciones Futuras

The future directions in the research of “N,N-diethyl-4-(piperidin-2-yl)aniline” and other piperidine derivatives include the development of fast and cost-effective methods for their synthesis . Moreover, the discovery and biological evaluation of potential drugs containing the piperidine moiety is a promising area of research .

Propiedades

IUPAC Name |

N,N-diethyl-4-piperidin-2-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-3-17(4-2)14-10-8-13(9-11-14)15-7-5-6-12-16-15/h8-11,15-16H,3-7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYQFPGRKUEUNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2CCCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-4-(piperidin-2-yl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)

![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)

![3-(Thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335714.png)